2-(4-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine
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Overview
Description
2-(4-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique electronic and chemical properties .
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the use of multicomponent reactions, condensation reactions, and intramolecular cyclizations . For instance, the Groebke–Blackburn–Bienaymé reaction, which involves the reaction of an aldehyde, 2-aminopyridine, and an isocyanide, is well-documented for the preparation of imidazo[1,2-a]pyridines . Industrial production methods often involve the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Chemical Reactions Analysis
2-(4-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metals, oxidizing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, radical reactions can lead to the direct functionalization of the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
2-(4-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine has a wide range of scientific research applications. In chemistry, it is used as a valuable scaffold for the construction of various derivatives . In biology and medicine, it has been explored for its potential therapeutic properties, including antiviral, anticancer, and immunomodulatory activities . Additionally, it has applications in the development of new drugs and therapeutic agents . In the industry, it is used in the synthesis of fine chemicals and pharmaceutical intermediates .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique electronic and chemical properties allow it to bind to various biological targets, leading to its therapeutic effects . For example, it may interact with enzymes or receptors involved in disease pathways, thereby modulating their activity and exerting its effects .
Comparison with Similar Compounds
2-(4-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine can be compared with other similar compounds, such as imidazo[1,2-a]pyrimidines and pyrimido[1,2-a]benzimidazoles . These compounds share similar structural features but differ in their specific substituents and electronic properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H8ClFN2 |
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Molecular Weight |
246.67 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8ClFN2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H |
InChI Key |
FSTYTOHLWOUGHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)F)Cl |
Origin of Product |
United States |
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